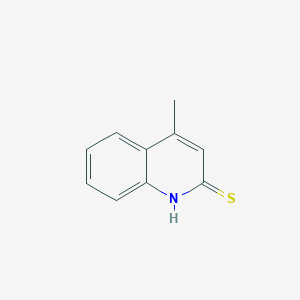

4-Methyl-quinoline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOPTXKXKPMMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352281 | |

| Record name | 4-Methyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-65-4 | |

| Record name | 4437-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-quinoline-2-thiol synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of 4-Methyl-quinoline-2-thiol

Executive Summary

This compound, with CAS Number 4437-65-4, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2] Characterized by a quinoline core substituted with a methyl group at the 4-position and a sulfur-containing functional group at the 2-position, its chemistry is dominated by a fascinating thiol-thione tautomerism.[1][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity. We will delve into the mechanistic rationale behind common synthetic routes, detail protocols for its preparation and characterization, and explore its applications as a versatile chemical intermediate for drug development and materials science. This document is intended for researchers and scientists who require a deep technical understanding of this valuable scaffold.

The Critical Role of Thiol-Thione Tautomerism

A foundational concept in understanding the reactivity and properties of this compound is its existence as an equilibrium mixture of two tautomers: the thiol form (4-methylquinoline-2-thiol) and the thione form (4-methyl-1H-quinoline-2-thione).[3] The position of this equilibrium is not fixed and is highly sensitive to the compound's environment, including its physical state (solid vs. solution), the polarity of the solvent, pH, and temperature.[3] For many related 2-substituted quinolines, the thione tautomer is the more stable form, a preference that often extends to this thio-analog.[3]

Spectroscopic analysis is paramount in determining the predominant tautomer under specific experimental conditions.[3] Notably, ¹³C NMR spectroscopy is a powerful tool, as the chemical shift of the C2 carbon can distinguish between the C-S bond of the thiol and the C=S bond of the thione, with the latter typically appearing further downfield.[3]

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached from several precursors. The choice of strategy is typically governed by the availability of starting materials and the desired scale of the reaction. The two most prevalent routes involve the conversion of a pre-formed quinoline ring.

Strategy 1: Nucleophilic Substitution of 2-Chloro-4-methylquinoline

This is a classical and highly effective method that leverages the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, making the chloro-substituent a good leaving group for displacement by a sulfur nucleophile.

-

Causality: The choice of sodium sulfide (Na₂S) provides a potent, readily available source of nucleophilic sulfur.[4][5] The reaction is typically performed in a polar protic solvent like ethanol, which can solvate the ionic reagents. The addition of a catalytic amount of acid (HCl) can facilitate the reaction, likely by protonating the quinoline nitrogen, further enhancing the electrophilicity of the C2 carbon.[4]

Strategy 2: Thionation of 4-Methyl-quinolin-2(1H)-one

This approach is employed when the corresponding oxygen analog, 4-methyl-quinolin-2(1H)-one, is the more accessible starting material. It involves the direct conversion of the lactam (amide) carbonyl group into a thiocarbonyl (thioamide).

-

Causality: Thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are used.[3] Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally milder reaction conditions, which can lead to cleaner reactions and higher yields. The reaction requires high temperatures (reflux) to overcome the activation energy for the oxygen-sulfur exchange, necessitating the use of high-boiling solvents such as toluene or pyridine.[3]

Caption: Primary synthetic pathways to this compound.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.

| Property | Value | Source |

| CAS Number | 4437-65-4 | [1][2] |

| Molecular Formula | C₁₀H₉NS | [1][2] |

| Molecular Weight | 175.25 g/mol | [1][2] |

| Appearance | Solid | [1] |

Spectroscopic Data

The following table summarizes key spectroscopic data reported in the literature, which is crucial for validating a successful synthesis.

| Technique | Reported Signals / Features | Interpretation | Source |

| ¹H NMR | δ 13.4 (s, 1H), 7.1-8.09 (m, 5H), 2.4 (s, 3H) | The downfield singlet at 13.4 ppm is characteristic of the acidic SH (thiol) or NH (thione) proton. The multiplet corresponds to the 5 aromatic protons, and the singlet at 2.4 ppm is the C4-methyl group. | [4] |

| ¹³C NMR | δ 180.6 (-C=N), 19.2 (CH₃) | The peak at 180.6 ppm is indicative of the C2 carbon, suggesting the thione tautomer may be significant. The upfield peak at 19.2 ppm corresponds to the methyl carbon. | [4] |

| IR (KBr) | 2480 cm⁻¹ (ν C-SH), 1653 cm⁻¹ (ν C=N) | The band at 2480 cm⁻¹ suggests the presence of the thiol form, while the C=N stretch is a feature of the quinoline ring system. The presence of a C=S stretch (typically 1100-1250 cm⁻¹) or N-H stretch (3100-3400 cm⁻¹) would further clarify the predominant tautomer. | [3][4] |

| UV-Visible | λₘₐₓ (nm): 281, 380 | These absorptions are characteristic of the conjugated quinoline chromophore. | [4] |

| Mass Spec. | ESI or APCI | A prominent molecular ion peak at m/z 176 [M+H]⁺ or 174 [M-H]⁻ is expected, confirming the molecular weight. | [3] |

Reactivity and Applications

This compound is not just a final product but a versatile intermediate for further chemical transformations.[1]

-

Synthetic Intermediate: The nucleophilic sulfur atom can be readily alkylated to produce a diverse library of 2-(alkylthio)quinolines.[1][6] These derivatives can be subjected to further reactions, such as additional nucleophilic substitutions at other positions on the quinoline ring.[6]

-

Coordination Chemistry: The thiol/thione group serves as an excellent ligand for coordinating with various metal ions.[3] This property is exploited to synthesize Schiff base ligands and their metal complexes, which are investigated for potential biological activities, including antibacterial effects.[1]

-

Fluorescent Probes: A key application lies in the design of fluorescent sensors.[1] The potent nucleophilicity of the thione sulfur can be harnessed to react with specific analytes, such as chemical warfare agent simulants. This reaction can induce a change in the molecule's electronic structure, triggering a measurable fluorescent signal for sensitive and selective detection.[1]

-

Medicinal Chemistry Potential: While specific biological activities for this exact compound are not extensively reported, the quinoline scaffold is a well-known pharmacophore present in numerous antimicrobial, antifungal, and anticancer agents.[3] The presence of the thiol group offers a handle for enzyme inhibition, making it an attractive starting point for drug discovery programs.[3]

Detailed Experimental Protocol: Synthesis from 2-Chloro-4-methylquinoline

This protocol is adapted from the procedure reported by Sudhamani, et al. and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

2-Chloro-4-methylquinoline

-

Sodium sulfide (Na₂S)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Eluent for TLC: Ethyl acetate:Carbon tetrachloride (8:2)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4-methylquinoline in ethanol.

-

Reagent Addition: Add sodium sulfide to the ethanolic solution in a 3:1 molar ratio relative to the 2-chloro-4-methylquinoline. Add a catalytic amount of concentrated HCl.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC (Eluent: 8:2 Ethyl acetate/Carbon tetrachloride). The reaction is typically complete within 4 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization and Precipitation: Neutralize the aqueous mixture with sodium carbonate until the product precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Dry the purified product and characterize it using NMR, IR, and Mass Spectrometry to confirm its identity and purity, comparing the results to the data in Section 3. The reported yield for this procedure is 74%.[4]

Conclusion

This compound is a heterocyclic compound whose chemistry is rich and multifaceted. Its defining feature, the thiol-thione tautomerism, dictates its reactivity and spectroscopic properties. Well-established synthetic routes make it an accessible building block for a wide range of chemical applications. As a versatile synthetic intermediate, it is a key precursor for creating libraries of substituted quinolines for drug discovery and for developing advanced materials such as fluorescent sensors. The foundational information provided in this guide serves as a valuable resource for scientists aiming to harness the potential of this important molecule.

References

tautomerism of 4-Methyl-quinoline-2-thiol

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 4-Methyl-quinoline-2-thiol

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design and materials science.[1] This guide provides a detailed examination of the thione-thiol tautomerism exhibited by this compound. We will explore the structural nuances of the two tautomers, this compound (thiol form) and 4-Methyl-1H-quinoline-2-thione (thione form), and elucidate the experimental and computational methodologies required for their definitive characterization. The narrative emphasizes the causality behind experimental choices and the factors governing the equilibrium's position, offering field-proven insights for researchers working with quinoline derivatives and other heterocyclic systems.

Foundational Principles: Tautomerism in Heterocyclic Systems

Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[2] While keto-enol tautomerism is widely recognized, the analogous thione-thiol equilibrium is equally critical in sulfur-containing heterocycles.[3] For quinoline derivatives substituted with a thiol group at the 2-position, a dynamic equilibrium exists between the aromatic thiol form and the non-aromatic quinolinethione (or thiolactam) form. Understanding the predominant tautomer is crucial as it dictates the molecule's chemical reactivity, spectroscopic properties, and biological activity.[1] For many related heterocyclic systems, including 2-hydroxyquinolines and pyridinethiols, the keto/thione form is thermodynamically more stable.[4][5][6]

The central equilibrium for the topic compound is illustrated below:

Caption: Thiol-Thione Tautomeric Equilibrium of the Compound.

Synthesis and Preparation of the Tautomeric System

A robust characterization begins with a pure sample. The most common and reliable route to quinoline-2-thiones involves the thionation of the corresponding quinolin-2-one precursor. This approach ensures the direct formation of the system where the tautomeric equilibrium can then be studied.

Experimental Protocol: Synthesis via Thionation

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylquinolin-2-one (1 equivalent) in an anhydrous, high-boiling solvent such as pyridine or toluene. The choice of solvent is critical; pyridine can act as both solvent and a mild base, while toluene is inert.

-

Thionation Reagent Addition: Add a thionating agent, such as Lawesson's reagent (0.6 equivalents) or phosphorus pentasulfide (P₄S₁₀) (0.3 equivalents), portion-wise to the stirred solution.[4][7] This reaction is often exothermic and should be controlled.

-

Reaction Execution: Heat the mixture to reflux (typically 110-130 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

After cooling to room temperature, if using toluene, remove the solvent under reduced pressure.

-

If using pyridine, carefully pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.[4]

-

-

Purification: Collect the crude solid by filtration, wash thoroughly with water, and dry. Further purification is essential and can be achieved by recrystallization from ethanol or acetic acid to yield the target compound for analysis.[4]

Spectroscopic Characterization: Distinguishing the Tautomers

A multi-faceted spectroscopic approach is non-negotiable for the unambiguous characterization of the tautomeric forms. Each technique provides a unique piece of the structural puzzle. Quantum mechanical calculations, particularly Density Functional Theory (DFT), consistently predict the thione tautomer to be the major, more stable form, a prediction that is confirmed by experimental absorption spectra.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the predominant tautomer in solution. The chemical environment of protons and carbons differs significantly between the thiol and thione forms.

-

¹H NMR Spectroscopy:

-

Causality: The key diagnostic signal is the exchangeable proton.

-

Thione Form: A broad signal corresponding to the N-H proton is expected, typically in the δ 12-14 ppm range, which disappears upon D₂O exchange.[4]

-

Thiol Form: A much sharper, weaker signal for the S-H proton would be anticipated, usually further upfield (δ 3-5 ppm).[4] The dominance of the N-H signal in most solvents is strong evidence for the thione form.

-

-

¹³C NMR Spectroscopy:

-

Causality: The hybridization and electronic environment of the C2 carbon provide a definitive fingerprint.

-

Thione Form: The C2 carbon is part of a C=S double bond (a thiocarbonyl group). It is significantly deshielded and will appear far downfield, typically in the range of δ 175-185 ppm.[4]

-

Thiol Form: The C2 carbon is an sp²-hybridized carbon attached to a sulfur atom (C-S). Its resonance would be observed significantly upfield, closer to other aromatic carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify specific functional groups present in the molecule, providing clear evidence for one tautomer over the other, particularly in the solid state.

-

Causality: The vibrational frequencies of the C=S, N-H, and S-H bonds are distinct and mutually exclusive.

-

Expected Absorptions:

-

Thione Form: A strong C=S stretching vibration is typically found in the 1100-1250 cm⁻¹ range, along with an N-H stretch around 3100-3400 cm⁻¹.[4]

-

Thiol Form: The presence of a weak S-H stretching band around 2550-2600 cm⁻¹ would indicate the thiol tautomer.[4] The absence of this S-H band and the presence of strong C=S and N-H bands confirm the thione structure.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The chromophore—the part of the molecule that absorbs light—is different for each tautomer, leading to distinct absorption spectra.

-

Causality: The extended conjugation in the thione form results in electronic transitions at lower energy (longer wavelengths) compared to the thiol form.

-

Expected Spectra:

-

Thione Form: Exhibits strong absorption bands at longer wavelengths. For the parent quinoline-2(1H)-thione, strong bands are observed around 372 nm and 273 nm.[9][10]

-

Thiol Form: Calculated spectra predict that the thiol form would absorb at shorter wavelengths, with major bands around 308 nm and 243 nm.[9][10]

-

Experimental Insight: The experimental spectrum of these compounds almost invariably matches the profile predicted for the thione tautomer, providing compelling evidence of its predominance.[8][9]

-

Summary of Spectroscopic Data

| Spectroscopic Technique | Thiol Form (this compound) | Thione Form (4-Methyl-1H-quinoline-2-thione) |

| ¹H NMR | Sharp S-H signal (δ ~3-5 ppm) | Broad N-H signal (δ ~12-14 ppm) |

| ¹³C NMR | C2 signal upfield (aromatic region) | C2 signal downfield (δ ~175-185 ppm) |

| IR Spectroscopy | Weak S-H stretch (~2550-2600 cm⁻¹) | Strong C=S stretch (~1100-1250 cm⁻¹) & N-H stretch (~3100-3400 cm⁻¹) |

| UV-Vis Spectroscopy | Absorption maxima at shorter λ (~308 nm) | Absorption maxima at longer λ (~370 nm) |

Factors Influencing the Tautomeric Equilibrium

The thione-thiol equilibrium is not static; it is a dynamic process influenced by the molecular environment. A Senior Scientist must control for these variables to ensure reproducible results.

-

Solvent Polarity: This is a dominant factor. Polar protic solvents (e.g., ethanol, water) and polar aprotic solvents (e.g., DMSO) can stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[4][6] In contrast, non-polar solvents (e.g., cyclohexane, chloroform) may slightly shift the equilibrium towards the less polar thiol form.[2][6]

-

Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding strongly favor the thione tautomer.[4] The equilibrium in solution can differ from that in the solid phase.

-

pH: In alkaline solutions, the equilibrium can be shifted towards the formation of the thiolate anion, which is the conjugate base of the thiol form.[11] Conversely, neutral and acidic media tend to favor the thione form.[11]

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 8. [PDF] Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. jocpr.com [jocpr.com]

A Spectroscopic and Computational Guide to 4-Methyl-quinoline-2-thiol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic properties of 4-Methyl-quinoline-2-thiol (4MQT), a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental spectral data in public domains, this document leverages established principles of spectroscopic analysis and computational chemistry to present a detailed, predictive profile of 4MQT. We delve into the theoretical underpinnings and practical considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the confident identification, characterization, and utilization of this compound in their research endeavors.

Introduction: The Significance of this compound

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] The introduction of a methyl group at the 4-position and a thiol group at the 2-position of the quinoline ring system imparts unique physicochemical properties to this compound (4MQT), making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

A crucial aspect of working with 4MQT is its existence in a tautomeric equilibrium between the thiol and thione forms (Figure 1). This equilibrium can be influenced by factors such as the solvent, pH, and temperature, which in turn significantly affects its spectroscopic signature and reactivity. A thorough understanding of its spectroscopic characteristics is therefore paramount for unambiguous structural elucidation, purity assessment, and predicting its behavior in various chemical and biological systems.

Figure 1: Thiol-Thione Tautomerism in this compound

Caption: The tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For 4MQT, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and assessing the predominant tautomeric form in solution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4MQT is expected to show distinct signals for the aromatic protons, the methyl group protons, and a labile proton (either S-H or N-H depending on the dominant tautomer). The chemical shifts are influenced by the electron-withdrawing nature of the quinoline nitrogen and the electronic effects of the methyl and thiol/thione groups.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H5, H6, H7, H8 | 7.0 - 8.0 | m | - | Aromatic protons of the benzene ring. |

| H3 | ~6.5 | s | - | Olefinic proton, singlet due to no adjacent protons. |

| CH₃ | ~2.5 | s | - | Methyl group protons, singlet. |

| SH/NH | Variable (broad) | s | - | Labile proton, chemical shift is concentration and solvent dependent. |

Causality Behind the Chemical Shifts: The protons on the quinoline ring resonate in the aromatic region (δ 7.0-8.0 ppm). The H3 proton is expected to be a singlet and shifted upfield compared to the benzene ring protons due to the influence of the adjacent electron-donating thiol/thione group. The methyl group at the 4-position will appear as a characteristic singlet around 2.5 ppm. The labile proton (S-H or N-H) will likely be a broad singlet with a chemical shift that is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of 4MQT. The chemical shift of the C2 carbon is particularly diagnostic for determining the predominant tautomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | >170 (Thione) or ~145 (Thiol) | The C=S carbon in the thione form is significantly deshielded. |

| C3 | ~115 | Olefinic carbon adjacent to the methyl group. |

| C4 | ~145 | Carbon bearing the methyl group. |

| C4a, C5, C6, C7, C8, C8a | 120 - 150 | Aromatic carbons of the quinoline ring system. |

| CH₃ | ~20 | Methyl carbon. |

Self-Validating Protocol for Tautomer Determination: The key to distinguishing between the thiol and thione forms lies in the chemical shift of the C2 carbon. A chemical shift significantly downfield (δ > 170 ppm) is indicative of a C=S double bond, confirming the predominance of the thione tautomer. Conversely, a chemical shift in the aromatic region (δ ~145 ppm) would suggest the presence of the thiol form.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified 4MQT in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2: NMR Experimental Workflow

Caption: A streamlined workflow for the NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 4MQT, the IR spectrum will be crucial for identifying the thiol or thione moieties and the quinoline core.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Thione) | 3100 - 3400 | Medium, Broad | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretch |

| S-H (Thiol) | 2550 - 2600 | Weak | Stretch |

| C=S (Thione) | 1100 - 1250 | Medium-Strong | Stretch |

| C=C, C=N (Aromatic) | 1450 - 1650 | Medium-Strong | Stretch |

Causality Behind the Vibrational Frequencies: The presence of a broad band in the 3100-3400 cm⁻¹ region would suggest the N-H stretch of the thione tautomer. Conversely, a weak band around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol form. A strong absorption in the 1100-1250 cm⁻¹ range is characteristic of the C=S stretching vibration, providing further evidence for the thione tautomer.[3] The aromatic C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of 4MQT with dry KBr powder and press it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and the surrounding environment.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Tautomer | Predicted λ_max (nm) | Solvent | Rationale |

| Thione | ~270-280, ~370-380 | Ethanol/Methanol | π → π* and n → π* transitions of the quinoline-thione chromophore. |

| Thiol | ~240-250, ~310-320 | Ethanol/Methanol | π → π* transitions of the quinoline-thiol chromophore. |

Authoritative Grounding: Computational studies on quinoline-2-thiol have shown that the thione tautomer exhibits absorption bands at longer wavelengths compared to the thiol tautomer.[1] Time-Dependent Density Functional Theory (TD-DFT) calculations are a reliable method for predicting the UV-Vis spectra of such compounds.[4]

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of 4MQT in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-500 nm using a dual-beam spectrophotometer.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4MQT, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): m/z = 175.0558 (for C₁₀H₉NS)

-

Common Fragmentation Patterns: Loss of the methyl group (-15), loss of the thiol/thione group, and fragmentation of the quinoline ring.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, as an eluent from a GC or LC column.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is common for GC-MS.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

Figure 3: Comprehensive Spectroscopic Analysis Workflow

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-quinoline-2-thiol

Introduction

4-Methyl-quinoline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science, presents a fascinating case for spectroscopic analysis. Its utility as a precursor in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for the elucidation of its molecular structure. This guide provides an in-depth exploration of the ¹H NMR spectrum of this compound, delving into the nuances of spectral interpretation, the pivotal role of tautomerism, and a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's spectroscopic signature.

The Thione-Thiol Tautomerism: A Decisive Factor in Spectral Interpretation

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In the solid state and in polar solvents, the thione form, 4-methyl-1H-quinoline-2-thione, is generally the predominant tautomer. This preference is crucial for the correct interpretation of the ¹H NMR spectrum, as the chemical environment of the protons differs significantly between the two forms.

The predominance of the thione tautomer in polar solvents, such as Dimethyl Sulfoxide (DMSO-d₆), is a key consideration. This is due to the greater polarity of the thioamide group in the thione form, which is stabilized by polar solvent molecules. In contrast, in non-polar solvents, the thiol form may be more favored.

Caption: Tautomeric equilibrium of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is rich with information, providing a unique fingerprint of the molecule. The following interpretation is based on the expected spectrum of the predominant thione tautomer in a polar solvent like DMSO-d₆. The assignments for the aromatic protons are made by careful analogy to the closely related compound, 4-methylquinolin-2(1H)-one, which shares the same substitution pattern on the quinoline core.

Caption: Atom numbering for ¹H NMR assignments.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |

| N-H | ~13.4 | singlet (broad) | - | Thioamide proton |

| H-8 | ~7.7-7.9 | doublet of doublets | J ≈ 8.0, 1.0 | Aromatic proton |

| H-5 | ~7.6-7.8 | doublet | J ≈ 8.0 | Aromatic proton |

| H-7 | ~7.4-7.6 | triplet of doublets | J ≈ 8.0, 1.0 | Aromatic proton |

| H-6 | ~7.2-7.4 | triplet | J ≈ 8.0 | Aromatic proton |

| H-3 | ~6.5-6.7 | singlet | - | Vinylic proton |

| CH₃ | ~2.4 | singlet | - | Methyl protons |

Detailed Interpretation:

-

N-H Proton (δ ~13.4 ppm): The proton attached to the nitrogen atom in the thione tautomer appears as a broad singlet at a very low field. This significant downfield shift is characteristic of a thioamide proton, which is deshielded by the anisotropic effect of the C=S double bond and is often involved in intermolecular hydrogen bonding with the DMSO-d₆ solvent.

-

Aromatic Protons (δ ~7.2-7.9 ppm): The five protons on the quinoline ring system resonate in the aromatic region. Their specific chemical shifts and coupling patterns are influenced by the electron-donating methyl group and the electron-withdrawing thioamide group.

-

H-8: This proton is expected to be the most downfield of the carbocyclic ring protons due to the peri-effect of the nitrogen atom. It typically appears as a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-6.

-

H-5: This proton is also in an ortho position to a ring junction and is expected to be a doublet due to coupling with H-6.

-

H-7 and H-6: These protons are coupled to each other (ortho coupling) and to other protons, leading to more complex splitting patterns, typically triplets or triplets of doublets.

-

-

Vinylic Proton (H-3, δ ~6.5-6.7 ppm): The proton at the 3-position is a vinylic proton and is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent C=S group.

-

Methyl Protons (CH₃, δ ~2.4 ppm): The three protons of the methyl group at the 4-position appear as a sharp singlet, as they are not coupled to any other protons.

Experimental Protocol for ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for the analysis of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Vortex the mixture until the sample is completely dissolved. Gentle heating in a warm water bath may be necessary to aid dissolution.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30 on a Bruker spectrometer).

-

Typical acquisition parameters on a 400 MHz spectrometer would be:

-

Spectral width: -2 to 16 ppm

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16 to 64, depending on the sample concentration.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate all the signals in the spectrum.

-

Peak pick all signals and determine their chemical shifts, multiplicities, and coupling constants.

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification and for understanding its chemical behavior in solution. The clear predominance of the thione tautomer in polar solvents like DMSO-d₆ is a key feature that is readily confirmed by the characteristic low-field chemical shift of the N-H proton. The detailed analysis of the aromatic region, aided by analogies with similar quinoline systems, allows for the unambiguous assignment of all proton signals. The experimental protocol provided herein offers a robust framework for obtaining high-quality spectral data, which is essential for the confident characterization of this important heterocyclic compound in research and development settings.

FT-IR analysis of 4-Methyl-quinoline-2-thiol

An In-depth Technical Guide to the FT-IR Analysis of 4-Methyl-quinoline-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide offers a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (CAS: 4437-65-4). This molecule is of significant interest in medicinal chemistry and materials science, serving as a versatile synthetic building block.[1] A critical feature of this compound is its existence within a thiol-thione tautomeric equilibrium, a phenomenon that profoundly influences its chemical reactivity and is distinctly observable via FT-IR spectroscopy.[1][2] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and in-depth spectral interpretation required to utilize FT-IR for the unambiguous characterization of this quinoline derivative. We delve into the causality behind experimental choices and provide a framework for interpreting the spectral data to elucidate the predominant tautomeric form.

Introduction: The Quinoline Scaffold and the Power of Vibrational Spectroscopy

Quinoline and its derivatives are fundamental heterocyclic scaffolds in a vast number of biologically active compounds, with applications ranging from antimalarial to anticancer agents.[3][4] this compound is a specific derivative featuring a methyl group at the 4-position and a sulfur-containing functional group at the 2-position. Its molecular formula is C₁₀H₉NS, with a molecular weight of 175.25 g/mol .[5]

The utility of this compound is intrinsically linked to its structure, which is not static. It exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[2][6]

-

This compound (Thiol form)

-

4-Methyl-1H-quinoline-2-thione (Thione form)

FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[7][8] By measuring the absorption of infrared radiation, we can identify the specific functional groups present in a molecule, making it an ideal tool to investigate and confirm the structure of this compound and determine its dominant tautomeric state.[8] The presence of characteristic bands for N-H and C=S bonds versus an S-H bond provides a definitive spectral fingerprint.[9]

The Thiol-Thione Tautomerism

Tautomers are structural isomers that readily interconvert.[6] In the case of this compound, the equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. Generally, for 2-mercaptoquinoline systems, the thione (amide-like) form is thermodynamically more stable and tends to predominate in various environments.[2][9] This stability is a key factor influencing the compound's chemical behavior and its interactions in biological systems.[10]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is paramount for accurate interpretation. The following protocol outlines a robust methodology for analyzing solid-phase this compound. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.

Workflow for FT-IR Analysis

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.

-

ATR Crystal Cleaning: The choice of ATR crystal (e.g., diamond, germanium) is critical. Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument itself, and it will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

Data Processing: The resulting spectrum should be processed using the spectrometer software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave and a baseline correction to ensure the absorbance starts at zero.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound is rich with information. The analysis is best approached by examining distinct regions of the spectrum and assigning the observed absorption bands to specific molecular vibrations. The key to the analysis is identifying bands that confirm the dominant tautomeric form.

Table 1: Key FT-IR Absorption Bands and Their Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety | Expected Intensity | Notes |

| 3100 - 3000 | C-H Stretching (νC-H) | Aromatic (Quinoline Ring) | Medium to Weak | Absorption in this region confirms the presence of sp² C-H bonds.[11][12] |

| 2980 - 2850 | C-H Stretching (νC-H) | Aliphatic (Methyl Group) | Medium to Weak | Asymmetric and symmetric stretches of the -CH₃ group.[11][13] |

| ~2550 | S-H Stretching (νS-H) | Thiol (-SH) | Weak | Thiol Form Indicator. This peak is characteristically weak and can sometimes be difficult to observe. Its definitive presence would confirm the thiol tautomer. |

| 3400 - 3100 | N-H Stretching (νN-H) | Thioamide (-NH-C=S) | Medium, Broad | Thione Form Indicator. The presence of a broad absorption band in this region is a strong indicator of the thione tautomer due to N-H stretching, often broadened by hydrogen bonding in the solid state. |

| 1620 - 1580 | C=C & C=N Stretching (νC=C, νC=N) | Quinoline Ring | Strong to Medium | These are characteristic absorptions for the quinoline aromatic system.[14][15] Multiple bands are expected. |

| 1550 - 1450 | C=C & C=N Stretching (νC=C, νC=N) | Quinoline Ring | Strong to Medium | Further skeletal vibrations of the aromatic core.[11][16] |

| ~1380 | C-H Bending (δC-H) | Methyl Group | Medium | Symmetric bending (umbrella) mode of the -CH₃ group.[11] |

| 1300 - 1100 | C=S Stretching (νC=S) | Thione (C=S) | Medium to Strong | Thione Form Indicator. A band in this region is characteristic of the thiocarbonyl group. Its presence, coupled with the N-H stretch, strongly supports the thione structure as the dominant form.[17] |

| 900 - 675 | C-H Out-of-Plane Bending (γC-H) | Aromatic Ring | Strong | These bands in the fingerprint region are highly characteristic of the substitution pattern on the aromatic rings.[11] |

| 750 - 650 | C-S Stretching (νC-S) | Thiol (-C-S) | Weak to Medium | Thiol Form Indicator. The C-S single bond stretch is typically weak. Its presence, along with the S-H stretch, would point to the thiol form.[17] |

Causality and Interpretation Insights

-

Dominant Tautomer Identification: The most critical aspect of the interpretation is the region between 3400 cm⁻¹ and 2500 cm⁻¹. The presence of a broad N-H band and a medium-to-strong C=S band provides compelling evidence for the dominance of the thione tautomer. Conversely, the absence of these and the clear presence of a weak S-H band around 2550 cm⁻¹ would indicate the thiol form. Based on related structures, the thione form is the expected major contributor.[9][18]

-

Hydrogen Bonding: In the solid state, the N-H group of the thione tautomer can participate in intermolecular hydrogen bonding. This interaction causes the N-H stretching band to broaden significantly and shift to a lower frequency compared to a free N-H group.[13]

-

Fingerprint Region: While complex, the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the molecule.[11] Once the main functional groups are identified, this region can be used for confirmation by matching it against a reference spectrum of a known standard.

Conclusion for the Drug Development Professional

The precise structural characterization of an active pharmaceutical ingredient (API) or a synthetic intermediate is a non-negotiable aspect of drug development. For this compound, FT-IR spectroscopy serves as a rapid, reliable, and cost-effective tool for identity confirmation and, crucially, for understanding its tautomeric nature. Tautomerism can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and its ability to act as a hydrogen bond donor or acceptor.[10] These properties, in turn, govern pharmacokinetics and pharmacodynamics. A thorough FT-IR analysis, as detailed in this guide, provides the foundational data necessary to ensure structural integrity and consistency, which is essential for reproducible downstream applications in synthesis, screening, and formulation.

References

- 1. This compound (CAS 4437-65-4) - For Research [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. www1.udel.edu [www1.udel.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 17. impactfactor.org [impactfactor.org]

- 18. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

Mass Spectrometry of 4-Methyl-quinoline-2-thiol: An In-depth Technical Guide

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 4-Methyl-quinoline-2-thiol (C₁₀H₉NS), a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, ionization behavior, and fragmentation pathways. We will delve into the nuances of both electron ionization (EI) and electrospray ionization (ESI) techniques, providing a robust framework for the structural elucidation and sensitive detection of this molecule. The guide emphasizes the critical role of the thiol-thione tautomerism in dictating the fragmentation patterns and offers practical, field-proven protocols for sample preparation and analysis.

Introduction: The Significance of this compound

This compound, with a molecular weight of 175.25 g/mol , is a versatile scaffold in chemical synthesis and drug discovery.[1] Its quinoline core is a prevalent motif in numerous biologically active compounds, while the thiol group imparts unique chemical reactivity and potential for coordination with metal ions. A crucial aspect of this molecule's chemistry is its existence in a dynamic equilibrium between the thiol and thione tautomeric forms. This tautomerism significantly influences its spectroscopic properties and reactivity. Mass spectrometry serves as an indispensable tool for the unambiguous identification, structural characterization, and quantification of this compound and its derivatives in complex matrices. Understanding its behavior under various ionization conditions is paramount for reliable analytical method development.

Foundational Concepts: Thiol-Thione Tautomerism

The interpretation of the mass spectrum of this compound is fundamentally linked to its tautomeric equilibrium. The position of this equilibrium can be influenced by the sample's physical state (solid or solution), solvent polarity, and temperature. In the gas phase of the mass spectrometer, the equilibrium may differ from that in solution. Both tautomers can be present and ionized, potentially leading to a more complex fragmentation pattern than a single isomer would suggest.

Caption: Thiol-Thione Tautomerism of the Analyte.

Experimental Design: Protocols for Robust Analysis

The successful mass spectrometric analysis of this compound hinges on meticulous sample preparation and the selection of appropriate instrumentation parameters.

Sample Preparation

For optimal results, particularly with Electrospray Ionization (ESI), the sample should be free of non-volatile salts and particulates.

Protocol for ESI-MS Analysis:

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof to create a stock solution of approximately 1 mg/mL.

-

Dilution: Prepare a working solution by diluting the stock solution with the mobile phase to be used for LC-MS or with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for direct infusion. The final concentration should be in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter compatible with the solvent used.[2]

Protocol for GC-MS Analysis (with derivatization):

Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation. Derivatization of the thiol group is often recommended.

-

Derivatization: To a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile), add a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to silylate the thiol group. The reaction is typically carried out at 60-80°C for 30-60 minutes.

-

Dilution: After the reaction is complete, dilute the sample with a suitable solvent like ethyl acetate for GC-MS analysis.

Instrumentation

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Chromatography: Reversed-phase chromatography using a C18 column is well-suited for the separation of this compound from related impurities. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is recommended.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred due to the basic nitrogen atom in the quinoline ring, which is readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass measurements to confirm the elemental composition of the parent ion and its fragments.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for the analysis of the derivatized compound.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to induce fragmentation and generate a characteristic mass spectrum.

Interpretation of Mass Spectra

Electrospray Ionization (ESI) Mass Spectrometry

In positive ion mode ESI-MS, this compound is expected to be readily protonated, yielding a prominent protonated molecule [M+H]⁺ at an m/z of 176.0532 (calculated for C₁₀H₁₀NS⁺).

Tandem Mass Spectrometry (MS/MS) Fragmentation of [M+H]⁺:

Collision-induced dissociation (CID) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The fragmentation is likely to be influenced by the site of protonation, which is expected to be the nitrogen atom of the quinoline ring.

Proposed ESI-MS/MS Fragmentation Pathway:

Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.

-

Loss of Sulfur (S): A neutral loss of a sulfur atom (32 u) from the protonated thione tautomer could lead to a fragment at m/z 144.

-

Loss of a Thiol Radical (•SH): Cleavage of the C-S bond could result in the loss of a thiol radical (33 u), generating an ion at m/z 143, corresponding to the protonated 4-methylquinoline.

-

Loss of Hydrogen Sulfide (H₂S): Elimination of hydrogen sulfide (34 u) is a common fragmentation pathway for thiols, which would produce a fragment ion at m/z 142.

-

Loss of Acetonitrile (CH₃CN): A rearrangement reaction involving the methyl group and the quinoline nitrogen could lead to the elimination of acetonitrile (41 u), resulting in an ion at m/z 135.

Quantitative Data Summary (Predicted ESI-MS/MS):

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 176.0532 | 144.0808 | S | Protonated 4-methyl-2-iminoquinoline |

| 176.0532 | 143.0729 | •SH | 4-Methylquinoline radical cation |

| 176.0532 | 142.0651 | H₂S | 4-Methyl-2-quinolyl cation |

| 176.0532 | 135.0314 | CH₃CN | Thiophenyl cation derivative |

Electron Ionization (EI) Mass Spectrometry

Under hard ionization conditions like EI, extensive fragmentation is expected. The resulting mass spectrum will provide a detailed fingerprint of the molecule.

Expected EI Fragmentation Pattern:

The molecular ion (M⁺•) at m/z 175 is expected to be observed. The fragmentation will likely be dominated by cleavages related to the stable aromatic quinoline core and the substituents. Based on the mass spectrum of 4-methylquinoline, key fragments from the quinoline ring system are anticipated.

Proposed EI Fragmentation Pathway:

Caption: Predicted EI Fragmentation Pathways.

-

[M-H]⁺ (m/z 174): Loss of a hydrogen radical is a common fragmentation for aromatic compounds, leading to a stable even-electron ion.

-

[M-SH]⁺ (m/z 142): Cleavage of the C-S bond with the loss of a thiol radical is a primary fragmentation pathway, resulting in the 4-methylquinolinium cation.

-

[M-CS]⁺• (m/z 131): For the thione tautomer, the loss of a carbon monosulfide (CS) radical is a possibility.

-

Quinoline Core Fragments: Further fragmentation of the quinoline ring system is expected. A prominent fragment corresponding to the quinoline radical cation at m/z 129 (after loss of the methyl and thiol groups) is likely. Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring would yield a fragment at m/z 102.[4]

Quantitative Data Summary (Predicted EI-MS):

| m/z | Proposed Ion | Notes |

| 175 | [C₁₀H₉NS]⁺• | Molecular Ion |

| 174 | [C₁₀H₈NS]⁺ | Loss of a hydrogen radical |

| 142 | [C₁₀H₈N]⁺ | Loss of a thiol radical (•SH) |

| 131 | [C₉H₉N]⁺• | Loss of carbon monosulfide (CS) |

| 129 | [C₉H₇N]⁺• | Quinoline radical cation |

| 102 | [C₈H₆]⁺• | Loss of HCN from the quinoline core |

Advanced Topics and Troubleshooting

-

High-Resolution Mass Spectrometry (HRMS): The use of HRMS is strongly recommended to confirm the elemental composition of all major ions, which is crucial for distinguishing between isobaric interferences and confirming the proposed fragmentation pathways.[2][3]

-

Isotope Pattern: The presence of a sulfur atom will result in a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the monoisotopic peak. This can be a useful diagnostic tool.

-

Solvent Effects in ESI: The choice of solvent can influence the thiol-thione equilibrium and the efficiency of protonation. It is advisable to test different solvent systems to optimize the signal intensity.

-

In-source Fragmentation: In ESI, high cone voltages or source temperatures can induce in-source fragmentation, which may complicate the interpretation of the mass spectrum. It is important to optimize these parameters to obtain a clean spectrum of the protonated molecule.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. A thorough understanding of its inherent thiol-thione tautomerism is essential for the accurate interpretation of the observed mass spectra. By employing the appropriate sample preparation techniques and ionization methods, researchers can confidently identify and characterize this important molecule. The predicted fragmentation pathways outlined in this guide, for both ESI-MS/MS and EI-MS, offer a solid foundation for the structural elucidation of this compound and its analogues in various research and development settings.

References

- 1. agilent.com [agilent.com]

- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 4-Methyl-quinoline-2-thiol Derivatives

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-methyl-quinoline-2-thiol and its derivatives. These heterocyclic compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights.

The Quinoline-2-thiol Scaffold: A Foundation for Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous natural products and synthetic drugs.[1][2] The introduction of a methyl group at the 4-position and a thiol group at the 2-position creates the this compound core (Figure 1). A key characteristic of this molecule is its existence in a thiol-thione tautomeric equilibrium, which significantly influences its chemical reactivity and biological interactions.[3] This structural feature, particularly the nucleophilic thione sulfur, is pivotal for many of its observed biological activities and its utility as a synthetic intermediate.[3]

Figure 1. Structure and Tautomerism

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound Derivatives

The synthesis of this scaffold is well-established, with the most common approach involving the nucleophilic substitution of 2-chloro-4-methylquinoline with a sulfur source.[3] This method provides a reliable route to the core structure, which can then be further functionalized to generate a library of derivatives.

Experimental Protocol: Synthesis from 2-Chloroquinoline

This protocol describes a general procedure for synthesizing quinoline-2-thiol derivatives from their 2-chloro precursors, a foundational method in this area of research.[4]

Materials:

-

2-Chloro-4-methylquinoline

-

Thiourea

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1.0 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, add a solution of sodium hydroxide (2.0 mmol) in water (5 mL) to the mixture and reflux for an additional 1 hour to hydrolyze the intermediate.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

General Synthetic Workflow Diagram

Caption: Workflow for the synthesis of quinoline-2-thiol derivatives.

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives are widely recognized for their potential in anticancer drug design.[2][5][6] The this compound scaffold is no exception, with various derivatives demonstrating significant cytotoxic activity against a range of human cancer cell lines through diverse mechanisms of action.[5][7][8]

Mechanisms of Action

-

Induction of Apoptosis: Many quinolone derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[7] This can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases and disruption of microtubule assembly.[7]

-

Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[5][7]

-

Enzyme Inhibition: A key mechanism for many quinoline-based anticancer agents is the inhibition of critical enzymes involved in cell replication and proliferation, such as topoisomerase I and II.[2][5][9][10] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.

-

Signaling Pathway Modulation: Certain derivatives can interfere with oncogenic signaling pathways. For example, some quinoline-based compounds have been shown to inhibit the FoxM1 transcription factor, a key regulator of tumorigenesis, leading to the downregulation of its downstream targets involved in cell survival and metastasis.[11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 4-methyl-quinoline derivatives against various cancer cell lines, reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | Cinnamic Acid-2-Quinolone Hybrid | HCT-116 (Colon) | 1.89 | [5] |

| 5a | Cinnamic Acid-2-Quinolone Hybrid | HepG2 (Liver) | 4.05 | [5] |

| 5b | Cinnamic Acid-2-Quinolone Hybrid | MCF-7 (Breast) | 8.48 | [5] |

| 11e | 4-Benzyloxy Quinolone | COLO 205 (Colon) | Nanomolar range | [7] |

| 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [8] |

| 12e | Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [8] |

| 12e | Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [8] |

| 13 | 2-Arylquinoline | HeLa (Cervical) | 8.3 | [12] |

Note: The table includes data for closely related 4-methyl-quinolone/quinoline derivatives to illustrate the potential of the core scaffold.

Proposed Mechanism: Induction of Apoptosis

Caption: Apoptosis induction by a quinoline derivative.[7]

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[13] Quinoline derivatives have long been a source of potent antimicrobials, and this compound derivatives contribute to this legacy, exhibiting activity against a range of bacteria and fungi.[1][13][14][15]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16] The mechanism often involves the disruption of essential cellular processes in the microbes. For some derivatives, the proposed mechanism is the inhibition of the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein synthesis.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

| Compound ID | Target Microorganism | Strain | MIC (µg/mL) | Reference |

| QST4 | Mycobacterium tuberculosis | H37Rv | 4.47 | [14] |

| QST3 | Mycobacterium tuberculosis | H37Rv | 9.26 | [14] |

| Compound 6 | Bacillus cereus | N/A | 3.12 | [16] |

| Compound 6 | Staphylococcus aureus | N/A | 6.25 | [16] |

| Compound 6 | Aspergillus flavus | N/A | 6.25 | [16] |

| Compound 6 | Candida albicans | N/A | 12.5 | [16] |

| Compound 32 | Aspergillus flavus | N/A | 12.5 | [13] |

| Compound 32 | Aspergillus niger | N/A | 25 | [13] |

Note: This table includes data for various quinoline thiol and quinolone derivatives to showcase the antimicrobial potential of the general structure.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties: Modulating the Immune Response

Inflammation is a critical biological response, but chronic inflammation contributes to a wide range of diseases.[17] Natural and synthetic compounds with anti-inflammatory properties are therefore of great therapeutic interest.[17][18] Certain quinoline derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential use in treating inflammatory conditions.

Mechanism of Action: NF-κB Inhibition

A central pathway in inflammation is regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[19] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19] The anti-inflammatory effect of some bioactive molecules is achieved by inhibiting this NF-κB pathway, thereby preventing the production of inflammatory mediators like nitric oxide (NO).[19][20] While direct studies on this compound are limited, the general class of heterocyclic compounds often targets this pathway.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB inflammatory pathway.[19]

Other Notable Biological Activities

Beyond the major activities discussed, the versatile quinoline scaffold has been explored for other therapeutic applications:

-

Antioxidant Activity: Some 4-thioquinoline derivatives have shown moderate antiradical activity and a protective effect against oxidative stress.[21] For instance, 2-(7-chloroquinolin-4-ylthio)propanoic acid demonstrated antioxidant action superior to the comparator drug Tiotriazolin.[21]

-

Antiviral Activity: Certain quinoline-2-thiol derivatives have been synthesized and tested for activity against influenza virus, indicating a potential avenue for developing new antiviral agents.[22]

-

α-Glucosidase Inhibition: In the context of diabetes, novel 2-(quinoline-2-ylthio)acetamide derivatives have been developed as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[23] This inhibition can help manage blood glucose levels, with some compounds showing significantly higher potency than the standard drug acarbose.[23]

Conclusion and Future Perspectives

This compound and its derivatives represent a highly promising class of heterocyclic compounds with a remarkable breadth of biological activities. Their straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their pharmacological profiles. The demonstrated efficacy in preclinical studies, particularly in cancer and infectious diseases, underscores their potential as lead compounds for novel drug discovery.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the quinoline scaffold to enhance potency and selectivity while minimizing toxicity.

-

In Vivo Evaluation: Progressing promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[23][24]

-

Development of Drug Delivery Systems: Addressing potential challenges such as poor bioavailability to maximize therapeutic potential.[6]

The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. This compound (CAS 4437-65-4) - For Research [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ijpsr.com [ijpsr.com]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of Natural Products [mdpi.com]

- 18. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]

- 19. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins | MDPI [mdpi.com]

- 21. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

- 22. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide: 4-Methyl-quinoline-2-thiol as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Among its many derivatives, 4-methyl-quinoline-2-thiol stands out as a particularly valuable and versatile precursor. Its unique structural features, including the reactive thiol group and the potential for tautomerism, offer multiple avenues for chemical modification. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and its role as a foundational building block for creating novel compounds with diverse therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.